molecular formula C11H14N2O2 B1621345 N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide CAS No. 23600-26-2

N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide

Cat. No.: B1621345
CAS No.: 23600-26-2
M. Wt: 206.24 g/mol
InChI Key: DWUCRBUEUQUXDH-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 4 and 6, and an amide group attached to a 3-oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide typically involves the condensation of 4,6-dimethyl-2-aminopyridine with an appropriate acylating agent such as acetylacetone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 4,6-dimethyl-2-aminopyridine in an appropriate solvent (e.g., ethanol).
  • Add acetylacetone and sodium ethoxide to the solution.
  • Reflux the reaction mixture for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be incorporated to make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions: N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N-(4,6-dimethylpyridin-2-yl)-3-hydroxybutanamide.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, or binding to specific receptors.

Comparison with Similar Compounds

  • N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide N-oxide
  • N-(4,6-dimethylpyridin-2-yl)-3-hydroxybutanamide
  • 4,6-dimethyl-2-aminopyridine

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring and the presence of the 3-oxobutanamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-7-4-8(2)12-10(5-7)13-11(15)6-9(3)14/h4-5H,6H2,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUCRBUEUQUXDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363094
Record name 4G-947
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23600-26-2
Record name 4G-947
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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